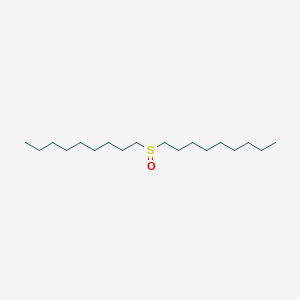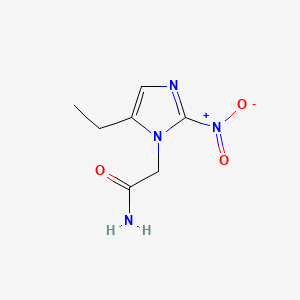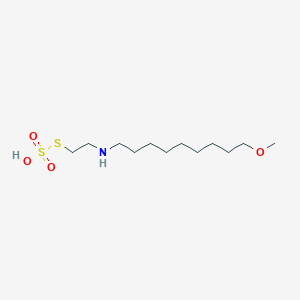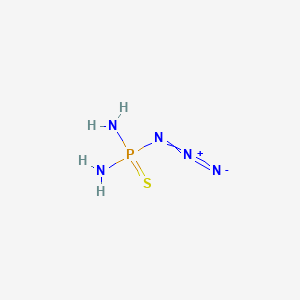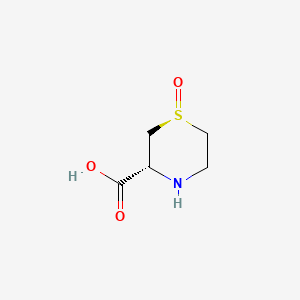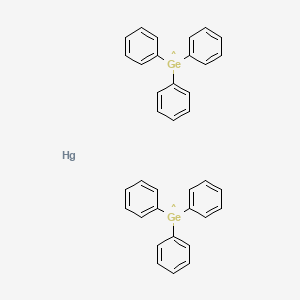
Mercury--triphenylgermyl (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury–triphenylgermyl (1/2) is a compound that features a unique combination of mercury and triphenylgermyl groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of mercury and germanium in the same molecule allows for unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mercury–triphenylgermyl (1/2) typically involves the reaction of mercury salts with triphenylgermyl reagents. One common method is the reaction of mercury(II) chloride with triphenylgermyl lithium in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
While specific industrial production methods for Mercury–triphenylgermyl (1/2) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Mercury–triphenylgermyl (1/2) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and triphenylgermyl oxide.
Reduction: Reduction reactions can convert the mercury center to elemental mercury.
Substitution: The triphenylgermyl group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide and triphenylgermyl oxide.
Reduction: Elemental mercury and triphenylgermyl hydride.
Substitution: Various substituted triphenylgermyl compounds depending on the substituent used.
Applications De Recherche Scientifique
Mercury–triphenylgermyl (1/2) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the development of new materials with unique properties, such as semiconductors and sensors.
Mécanisme D'action
The mechanism of action of Mercury–triphenylgermyl (1/2) involves interactions between the mercury and germanium centers with various molecular targets. The mercury center can form bonds with sulfur-containing molecules, while the germanium center can interact with oxygen and nitrogen-containing molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylgermyl chloride: Similar structure but lacks the mercury center.
Mercury(II) chloride: Contains mercury but lacks the triphenylgermyl group.
Triphenylgermyl hydride: Contains the triphenylgermyl group but lacks the mercury center.
Uniqueness
Mercury–triphenylgermyl (1/2) is unique due to the presence of both mercury and germanium in the same molecule
Propriétés
Numéro CAS |
23082-96-4 |
|---|---|
Formule moléculaire |
C36H30Ge2Hg |
Poids moléculaire |
808.5 g/mol |
InChI |
InChI=1S/2C18H15Ge.Hg/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H; |
Clé InChI |
PSOZKBINOSKNEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.[Hg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


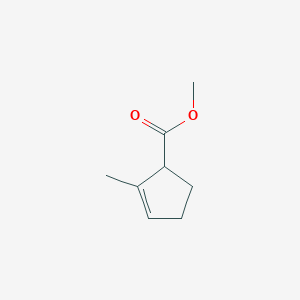
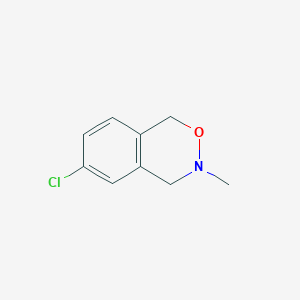
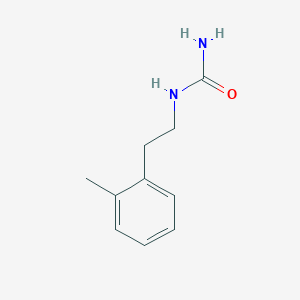
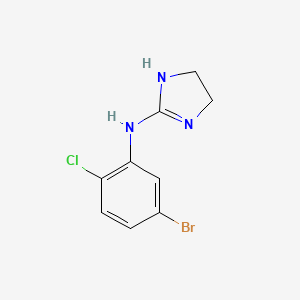
![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
